molecular formula C31H38F2N8O7 B10847464 c[RGDf-(S,R)-alpha-Dfm-F]

c[RGDf-(S,R)-alpha-Dfm-F]

カタログ番号: B10847464
分子量: 672.7 g/mol
InChIキー: DZUCEYPUEFNCRE-ZONASRJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c[RGDf-(S,R)-alpha-Dfm-F] is a cyclic RGD (Arg-Gly-Asp) peptide derivative designed to selectively target integrin receptors, particularly αVβ3, which plays a critical role in angiogenesis, tumor metastasis, and inflammatory responses . The compound features a cyclized backbone with stereochemical modifications (S,R configuration) and the incorporation of a difluoromethyl-phenylalanine (Dfm-F) residue. These structural enhancements improve binding affinity and metabolic stability compared to linear RGD peptides, making it a promising candidate for therapeutic applications in cancer and cardiovascular diseases .

特性

分子式

C31H38F2N8O7

分子量

672.7 g/mol

IUPAC名

2-[(2S,5R,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-8-(difluoromethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C31H38F2N8O7/c32-28(33)31(16-19-10-5-2-6-11-19)29(48)40-20(12-7-13-36-30(34)35)25(45)37-17-23(42)38-22(15-24(43)44)26(46)39-21(27(47)41-31)14-18-8-3-1-4-9-18/h1-6,8-11,20-22,28H,7,12-17H2,(H,37,45)(H,38,42)(H,39,46)(H,40,48)(H,41,47)(H,43,44)(H4,34,35,36)/t20-,21+,22-,31?/m0/s1

InChIキー

DZUCEYPUEFNCRE-ZONASRJLSA-N

異性体SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O

正規SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)F)CC3=CC=CC=C3)CC(=O)O

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Anti-Angiogenic Efficacy

  • Control group : Exhibited robust inflammation and neovascularization.
  • c(RGDF-[NMe]V) : Reduced inflammation and angiogenesis compared to controls, but less effectively than RGDechiHCit.
  • RGDechiHCit : Showed the mildest inflammatory response and minimal neovascular formation, with the fastest wound healing rate .

Inhibitory Activity (IC₅₀) Against Integrin β3

c[RGDf-(S,R)-alpha-Dfm-F] is listed among 40+ integrin β3 inhibitors in a 2000 report (). Key competitors include:

  • C(RGDfF) : A benchmark cyclic RGD peptide with moderate IC₅₀ values.
  • LAMIFIBAN and LOTRAFIBAN: Non-peptidic antagonists with high specificity but shorter half-lives.
  • C[RGDf-(S)-alpha-TfmV] : A fluorinated analog with comparable stereochemical complexity but differing solubility profiles .

Molecular Weight and Physicochemical Properties

highlights that molecular weight (MW) differences among RGD derivatives significantly affect solubility and bioavailability. For instance:

  • Linear RGD peptides (e.g., GRGDSP ) have lower MW (~600 Da) but poor serum stability.
  • Cyclic analogs like c[RGDf-(S,R)-alpha-Dfm-F] (MW ~800–900 Da) balance moderate solubility with prolonged half-life due to rigid backbone and fluorinated residues .

Data Table: Key Comparative Parameters

Compound Anti-Angiogenic Efficacy (Wound Healing Speed) Integrin β3 Inhibition (Relative IC₅₀) Molecular Weight (Da) Key Structural Features
c[RGDf-(S,R)-alpha-Dfm-F] Not directly tested High (per ) ~850–900 (estimated) Cyclic RGD, Dfm-F, S/R configuration
c(RGDF-[NMe]V) Moderate Moderate ~800 Cyclic RGD, N-methylated Valine
RGDechiHCit High High ~950 Cyclic RGD, echistatin hybrid
C(RGDfF) Low (inferred) Moderate ~750 Cyclic RGD, non-fluorinated

Research Implications and Limitations

  • Strengths : c[RGDf-(S,R)-alpha-Dfm-F]’s fluorinated structure offers a unique balance of binding affinity and stability, positioning it as a viable candidate for targeted therapy.
  • Gaps : Direct comparative studies with RGDechiHCit or other fluorinated analogs are lacking. Further in vivo studies are needed to validate its anti-angiogenic potency and pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。